molecular formula C20H17F3N2O2 B6495376 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide CAS No. 1351590-57-2

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide

Cat. No. B6495376
CAS RN: 1351590-57-2
M. Wt: 374.4 g/mol
InChI Key: IRJQBUHPYVVKOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyrrole ring could be formed through a Paal-Knorr synthesis or a similar method . The phenyl rings could be introduced through a Friedel-Crafts acylation or other aromatic substitution reactions . The trifluoromethoxy group could be introduced through a nucleophilic substitution reaction with a trifluoromethoxide ion .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring is a five-membered ring containing one nitrogen atom, which can participate in hydrogen bonding and other interactions . The phenyl rings are aromatic and can participate in π-π stacking interactions . The trifluoromethoxy group is highly electronegative and could influence the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrrole ring is susceptible to electrophilic aromatic substitution reactions . The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The trifluoromethoxy group could potentially be replaced by other groups through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound more polar and potentially increase its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of multiple functional groups suggests that it could interact with biological targets in a variety of ways, such as through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential applications. Future research could explore the synthesis of this compound, its reactivity, its potential uses, and its safety profile .

properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c21-20(22,23)27-17-10-8-15(9-11-17)14-24-19(26)18(25-12-4-5-13-25)16-6-2-1-3-7-16/h1-13,18H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQBUHPYVVKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

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